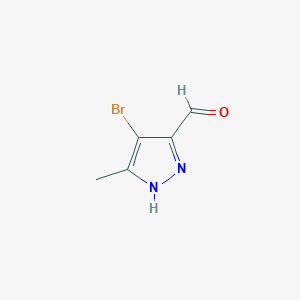

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Description

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a halogenated pyrazole derivative with the molecular formula C₆H₅BrN₂O. It features a bromine atom at the 4-position, a methyl group at the 3-position, and an aldehyde functional group at the 5-position of the pyrazole ring. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive aldehyde group and halogen substituent .

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABISIVKAMWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244949 | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-82-2 | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Construction and Methylation

- Starting Materials: Pyrazole or substituted pyrazole derivatives such as 1H-pyrazole or 1-methyl-1H-pyrazole.

- Methylation: Introduction of the methyl group at the 3-position is often achieved via alkylation using methylating agents or by condensation with methylhydrazine derivatives.

- Example: Condensation of diethyl butynedioate with methylhydrazine yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, a key intermediate for further functionalization.

Bromination at the 4-Position

- Reagents: Bromination is commonly carried out using phosphorus oxybromide (POBr3) or tribromooxyphosphorus, which provide selective bromination on the pyrazole ring.

- Conditions: Typically performed in acetonitrile or similar solvents at elevated temperatures (~80-90 °C) to promote substitution without overbromination.

- Outcome: The bromination step converts hydroxy or ester intermediates into 4-bromo derivatives, such as 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Introduction of the Aldehyde Group at the 5-Position

- Formylation Approaches: The aldehyde group at the 5-position can be introduced via oxidation of methyl or hydroxymethyl groups or via direct formylation using Vilsmeier–Haack reaction conditions.

- Alternative: Hydrolysis of ester intermediates followed by selective oxidation can yield the carbaldehyde functionality.

- Note: Specific details on direct preparation of the aldehyde group on 4-bromo-3-methylpyrazole derivatives are less commonly reported but can be inferred from analogous pyrazole functionalization methods.

Representative Preparation Method Based on Literature

A detailed synthetic sequence adapted from the synthesis of related bromopyrazole derivatives and methyl-substituted pyrazoles is as follows:

Detailed Research Findings and Notes

- Yield and Purity: The bromination step using phosphorus oxybromide is highly efficient, with yields often exceeding 75%, and minimal formation of hydrolysis by-products due to optimized solvent and temperature control.

- Safety and Scalability: The described methods avoid highly toxic reagents such as cyanogen bromide or n-butyl lithium, favoring safer and scalable processes suitable for industrial application.

- Post-treatment: Filtration to remove sodium bromide by-products and solvent recovery by distillation are standard to ensure product purity and environmental compliance.

- Characterization: Products are typically characterized by NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Methylation reagent | Methylhydrazine (40% aqueous) | Dropwise addition, temperature control critical |

| Bromination reagent | Phosphorus oxybromide (POBr3) | Reaction at 80-90 °C for ~80 min |

| Solvent for bromination | Acetonitrile | Ensures good solubility and reaction control |

| Hydrolysis conditions | NaOH in alcoholic solution | Mild hydrolysis to acid |

| Formylation method | Vilsmeier–Haack reaction or oxidation | Requires optimization for selective aldehyde formation |

| Reaction yields | 70-85% per step | High overall yield achievable with optimized protocols |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

Oxidation Reactions: Formation of 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid.

Reduction Reactions: Formation of 4-Bromo-3-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde can be achieved through various methods, often involving the Vilsmeier–Haack reaction or other condensation techniques. The structural characteristics include a pyrazole ring that is substituted with a bromine atom and an aldehyde functional group, which enhances its reactivity and biological activity.

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain substituted pyrazoles, including those derived from this compound, can outperform standard anti-inflammatory drugs like diclofenac sodium in various assays .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have indicated that certain derivatives possess potent activity against pathogens such as E. coli and Staphylococcus aureus. A notable study reported that specific modifications to the pyrazole structure significantly enhanced antimicrobial efficacy .

Antitubercular Activity

Recent investigations into antitubercular activities have revealed that some pyrazole derivatives exhibit promising results against Mycobacterium tuberculosis. Compounds synthesized from this compound have shown effective inhibition rates comparable to established antitubercular agents .

Cancer Research

Pyrazoles are being explored as potential anticancer agents due to their ability to inhibit specific pathways involved in tumor growth. Studies suggest that this compound derivatives may induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Certain derivatives have shown promise in preclinical models for conditions such as epilepsy and depression, indicating their potential role in treating neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Key Structural Features :

- Bromine (C4) : Enhances electrophilic reactivity and participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Aldehyde (C5) : Enables condensation reactions (e.g., formation of Schiff bases) and serves as a precursor for further functionalization .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Diversity: Bromine vs. Chlorine: Bromine’s larger atomic radius (e.g., in this compound) increases polarizability compared to chlorine analogs (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), affecting reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings . Dual Halogens: Compounds like 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde () allow sequential functionalization, leveraging iodine’s superior leaving-group ability in Ullmann or Sonogashira reactions.

Aldehyde Reactivity: The aldehyde group in this compound facilitates condensation reactions, as seen in analogs like 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime (), which forms oximes for coordination chemistry.

Steric and Electronic Effects :

- Methyl groups (e.g., at C3 in the target compound) reduce ring flexibility and may hinder enzymatic degradation, enhancing metabolic stability in drug candidates .

- Aromatic substitutions (e.g., phenyl in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ) improve binding to hydrophobic pockets in biological targets .

Biological Activity

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties of this compound, synthesizing various studies and findings to provide a comprehensive understanding of its biological activity.

This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction. This method allows for the introduction of functional groups that enhance the biological activity of the compound. The presence of the bromine atom and the aldehyde group contributes to its reactivity and potential therapeutic applications.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of derivatives related to this compound. For instance, compounds synthesized from similar pyrazole scaffolds demonstrated significant activity against multidrug-resistant strains, such as XDR-Salmonella Typhi, with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL . The mechanism of action often involves inhibition of bacterial enzymes like DNA gyrase, which is critical for bacterial replication .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. In particular, compounds with structural similarities to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM . This suggests that modifications to the pyrazole structure can enhance its anti-inflammatory efficacy.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been a focal point in recent research. Compounds derived from 1H-pyrazole structures have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies indicate that these compounds can disrupt microtubule assembly and enhance caspase activity, leading to increased cell death at micromolar concentrations .

Case Studies

Molecular Mechanisms

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : Inhibition of DNA gyrase leads to disruption in bacterial replication.

- Anti-inflammatory Mechanism : Modulation of cytokine production through COX inhibition pathways.

- Anticancer Mechanism : Induction of apoptosis via microtubule destabilization and activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde?

- Methodological Answer : The compound can be synthesized via:

- Vilsmeier-Haack Reaction : Reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones with POCl₃ and DMF to introduce the aldehyde group at the 5-position, followed by bromination at the 4-position using NBS or Br₂ .

- Oxidation of Alcohol Precursors : Oxidation of [3-(4-bromophenyl)-1-(substituted benzyl)-1H-pyrazol-5-yl]methanol using pyridinium chlorochromate (PCC) in DMF under mild conditions to yield the carbaldehyde .

- Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for bromination) and solvent systems (DMF or CH₂Cl₂) to improve yield and purity.

Q. How is the structural conformation of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Determines dihedral angles between the pyrazole ring and substituents (e.g., 3.29° with bromophenyl and 74.91° with chlorophenyl groups in analogs), confirming stereoelectronic effects .

- Spectroscopic Techniques : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify aldehyde (C=O stretch at ~1700 cm⁻¹) and C-Br (550–650 cm⁻¹) functional groups .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 ratio) achieves >95% purity .

- Recrystallization : Use ethyl acetate or methanol to obtain single crystals for structural analysis .

Advanced Research Questions

Q. How can this compound be applied in pharmacological studies?

- Methodological Answer :

- Anticancer Screening : Test in vitro against cell lines (e.g., MCF-7, HeLa) using MTT assays. Note: Structural analogs showed inactivity in preliminary screens, suggesting the need for functional group modifications (e.g., introducing electron-withdrawing groups) to enhance bioactivity .

- Structure-Activity Relationship (SAR) : Compare with analogs like 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde to evaluate the impact of bromine positioning on cytotoxicity .

Q. What mechanistic insights exist for nucleophilic substitutions in pyrazole derivatives?

- Methodological Answer :

- Base-Catalyzed Reactions : For example, substitution of 5-chloro derivatives with phenols in the presence of K₂CO₃ generates 5-aryloxy products. Monitor reaction progress via TLC and optimize catalyst loading (10–15 mol%) to minimize side reactions .

- Kinetic Studies : Use DFT calculations to model transition states and identify rate-limiting steps in bromine displacement reactions .

Q. How do solvent polarities influence the photophysical properties of this compound?

- Methodological Answer :

- Solvatochromism Studies : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., DMSO, hexane). The emission wavelength in DMSO shifts to 356 nm due to stabilization of excited states .

- Quantum Yield Calculations : Compare fluorescence efficiency in polar vs. non-polar solvents to assess potential applications in optoelectronic materials .

Q. What computational approaches are used to study its interactions in drug design?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinase inhibitors) using AutoDock Vina. Focus on the aldehyde group’s role in hydrogen bonding with active sites .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to predict pharmacokinetic properties .

Data Contradiction Analysis

- Synthetic Yields : Vilsmeier-Haack reactions report yields of 60–75% , while oxidation methods achieve 72% . Differences may arise from side reactions during bromination; optimize stoichiometry (e.g., 1.2 eq Br₂) to improve efficiency.

- Biological Activity : Inactive analogs vs. active pyrazole derivatives highlight the need for substituent tuning (e.g., trifluoromethyl groups enhance bioavailability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.